![molecular formula C10H14N4 B13107460 4-Pyrimidin-5-yl-1,4-diazabicyclo[3.2.1]octane CAS No. 675589-91-0](/img/structure/B13107460.png)
4-Pyrimidin-5-yl-1,4-diazabicyclo[3.2.1]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pyrimidin-5-yl-1,4-diazabicyclo[321]octane is a chemical compound that belongs to the class of diazabicyclo compounds It is characterized by a bicyclic structure containing nitrogen atoms and a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidin-5-yl-1,4-diazabicyclo[3.2.1]octane can be achieved through several methods. One common approach involves the cycloaddition of 3-oxidopyraziniums with acrylate and acrylic acid derivatives. For instance, the cycloaddition of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with methyl and tert-butyl acrylate yields 3,8-diazabicyclo[3.2.1]octane in 51-73% yield
Analyse Chemischer Reaktionen
Types of Reactions
4-Pyrimidin-5-yl-1,4-diazabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Cycloaddition Reactions: It can participate in 1,3-dipolar cycloaddition reactions with alkenes.
Substitution Reactions: The compound can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include acrylate derivatives, acrylic acid derivatives, and various alkyl halides. Reaction conditions often involve room temperature or slightly elevated temperatures to facilitate the cycloaddition process .
Major Products Formed
The major products formed from these reactions include various diazabicyclo compounds, such as 3,8-diazabicyclo[3.2.1]octane and 2,5-diazabicyclo[2.2.2]octane. These products can further undergo rearrangement or lactonization to form tricyclic fused lactone-lactam systems .
Wissenschaftliche Forschungsanwendungen
4-Pyrimidin-5-yl-1,4-diazabicyclo[3.2.1]octane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 4-Pyrimidin-5-yl-1,4-diazabicyclo[3.2.1]octane exerts its effects involves its interaction with molecular targets through its nitrogen atoms. These interactions can lead to the formation of stable complexes or facilitate chemical reactions. The exact pathways and molecular targets are still under investigation, but the compound’s ability to participate in cycloaddition and substitution reactions is key to its activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Diazabicyclo[2.2.2]octane: Another diazabicyclo compound with a different ring structure.
3,8-Diazabicyclo[3.2.1]octane: A closely related compound formed through similar synthetic routes.
Uniqueness
4-Pyrimidin-5-yl-1,4-diazabicyclo[3.2.1]octane is unique due to its specific bicyclic structure and the presence of a pyrimidine ring.
Eigenschaften
CAS-Nummer |
675589-91-0 |
|---|---|
Molekularformel |
C10H14N4 |
Molekulargewicht |
190.25 g/mol |
IUPAC-Name |
4-pyrimidin-5-yl-1,4-diazabicyclo[3.2.1]octane |
InChI |
InChI=1S/C10H14N4/c1-2-13-3-4-14(9(1)7-13)10-5-11-8-12-6-10/h5-6,8-9H,1-4,7H2 |
InChI-Schlüssel |
PGSVFCYGRPBXGY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2CCN(C1C2)C3=CN=CN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




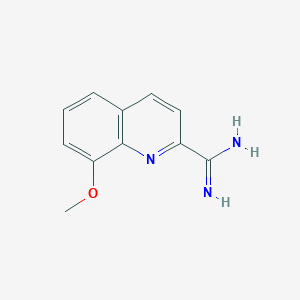
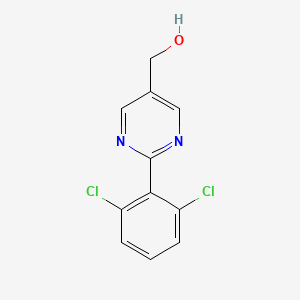
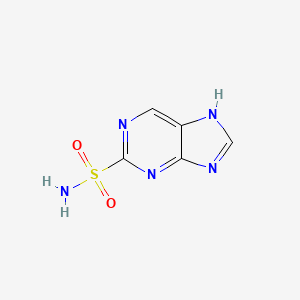


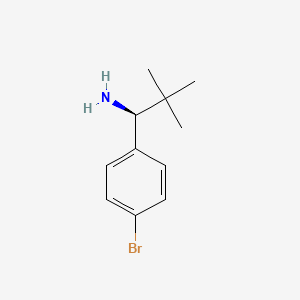
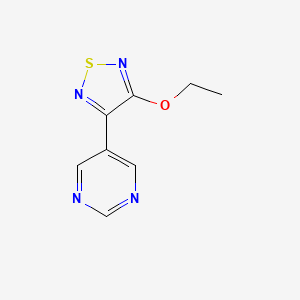


![2-((4'-Cyano-[1,1'-biphenyl]-4-yl)oxy)-N-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)acetamide](/img/structure/B13107462.png)

![2-Benzyl 5-tert-butyl 3A-methyl tetrahydropyrrolo[3,4-C]pyrrole-2,3A,5(1H,3H)-tricarboxylate](/img/structure/B13107471.png)
